Ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate
Overview
Description
Ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate is a chemical compound with the CAS Number: 1445831-49-1 . It has a molecular weight of 198.22 .
Molecular Structure Analysis
The IUPAC Name for this compound is this compound . The Inchi Code for this compound is 1S/C10H14O4/c1-3-14-10(13)9(12)6(2)8(11)7-4-5-7/h6-7H,3-5H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Reactivity Ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate and its derivatives are key intermediates in organic synthesis, serving as precursors for a wide array of cyclobutene derivatives and highly electron-deficient 1,3-dienes. These compounds undergo stereoselective intramolecular reactions and electrocyclic ring-opening reactions, illustrating their versatility in synthetic chemistry. For example, ethyl 4-aryl-2,4-dioxobutanoates can be transformed into cyclobutene derivatives through stereoselective Wittig reactions with vinyltriphenylphosphonium salt, leading to products that undergo further reactions to produce 1,3-dienes under specific conditions (Yavari & Samzadeh‐Kermani, 1998).
Biocatalysis and Enzymatic Studies this compound's structural analogs are involved in enzymatic and biocatalytic processes, highlighting its potential in biotechnological applications. For instance, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester to its corresponding hydroxy derivative by carbonyl reductases showcases the compound's role in the production of chiral drugs. This process exemplifies the effectiveness of biocatalysis in achieving high yields and enantioselectivity in the synthesis of pharmaceutical precursors (Ye, Ouyang, & Ying, 2011).
Material Science and Polymer Chemistry The chemical framework of this compound and related compounds finds applications in material science, particularly in the development of polymers. The synthesis and polymerization of derivatives, such as ethyl 1-bicyclobutanecarboxylates, demonstrate the utility of these compounds in creating materials with specific properties. For example, the polymerization of these monomers leads to materials with high refractive indices and excellent thermal stability, suggesting their potential use in optical applications (Drujon, Riess, Hall, & Padías, 1993).
Antioxidant and Antimicrobial Activities Compounds structurally similar to this compound have been investigated for their biological activities, including antioxidant and antimicrobial properties. The synthesis of derivatives via Knoevenagel condensation reactions and their subsequent evaluation in vitro highlight the potential of these compounds in medicinal chemistry. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate has been studied for its structure, antioxidant, and antimicrobial activities, demonstrating the compound's relevance in developing new therapeutic agents (Kumar et al., 2016).
Properties
IUPAC Name |
ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-3-14-10(13)9(12)6(2)8(11)7-4-5-7/h6-7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGJEXZUMXEBLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C)C(=O)C1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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